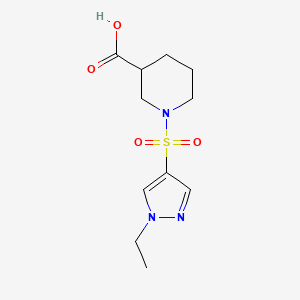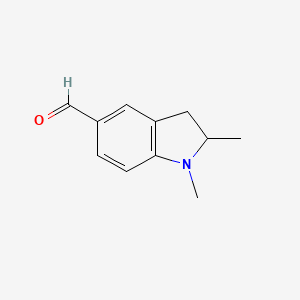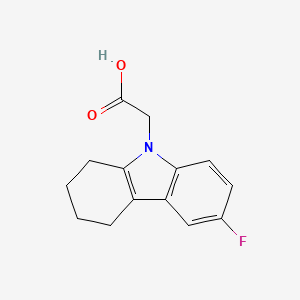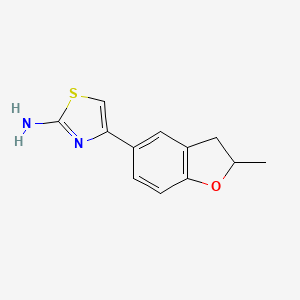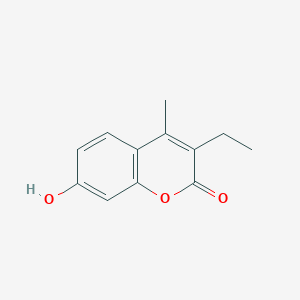
3-乙基-7-羟基-4-甲基-2H-色烯-2-酮
描述
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗凝血应用
香豆素以其抗凝血特性而闻名。 3-乙基-7-羟基-4-甲基-2H-色烯-2-酮等衍生物可用于开发新型抗凝血药物,这些药物可作为华法林的替代品,特别是对于对华法林耐药或需要不同药物特性的患者 .
抗癌潜力
研究表明,某些香豆素衍生物具有抗癌活性。 香豆素环上3、4和7位的特定取代,例如3-乙基-7-羟基-4-甲基-2H-色烯-2-酮,可以被优化以靶向不同的癌细胞系,为开发新的化疗药物提供途径 .
抗HIV活性
香豆素衍生物已因其潜在的抗HIV特性而被筛选。 3-乙基-7-羟基-4-甲基-2H-色烯-2-酮的结构特征可以微调,以增强其作为HIV复制抑制剂的功效,有助于治疗HIV/AIDS .
抗菌和抗结核
香豆素的抗菌特性使其适合开发新的抗生素。 此外,香豆素衍生物的抗结核活性表明3-乙基-7-羟基-4-甲基-2H-色烯-2-酮可能是合成治疗结核病药物的起点 .
抗炎和抗哮喘用途
香豆素衍生物已知具有抗炎特性,3-乙基-7-羟基-4-甲基-2H-色烯-2-酮可用于制造治疗炎症性疾病和哮喘的药物,可能提供新的作用机制或改善的药代动力学 .
神经保护作用
有证据表明,香豆素衍生物可能具有神经保护作用,这可能有利于治疗阿尔茨海默病等神经退行性疾病。 可以探索3-乙基-7-羟基-4-甲基-2H-色烯-2-酮的具体结构及其在认知增强和防止神经元损伤方面的潜力 .
荧光探针和染料
由于香豆素衍生物固有的荧光性,3-乙基-7-羟基-4-甲基-2H-色烯-2-酮可用于设计用于生物成像的荧光探针或用作纺织行业的染料。 其独特的结构允许修改,可以调整发射波长以适应特定应用 .
酶抑制
该化合物已被研究其对各种酶的抑制作用,例如蛋白酪氨酸磷酸酶1B和单胺氧化酶。 这些特性可以用来开发治疗酶调节起关键作用的疾病的药物 .
安全和危害
未来方向
While the future directions for this specific compound are not explicitly mentioned in the search results, coumarin derivatives in general have been the subject of ongoing research due to their significant biological importance . They are being intensively screened for different biological properties , and new and superior methods for the isolation of coumarin derivatives are being developed .
作用机制
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors . The specific targets would depend on the specific biological activity being considered.
Mode of Action
It is known that coumarin derivatives can interact with their targets through various mechanisms, such as inhibition of enzymes, interaction with cell receptors, or disruption of cell membranes . The specific mode of action would depend on the specific target and biological activity.
Biochemical Pathways
Given the wide range of biological activities exhibited by coumarin derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, cell proliferation, oxidative stress, and more .
Result of Action
Based on the biological activities of coumarin derivatives, potential effects could include inhibition of cell proliferation, reduction of inflammation, and neutralization of oxidative stress .
生化分析
Biochemical Properties
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit protein tyrosine phosphatase 1B, acetyl cholinesterase, and monoamine oxidase . These interactions are crucial as they can modulate signaling pathways and metabolic processes within cells.
Cellular Effects
The effects of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one on cellular processes are profound. It has been shown to exhibit neuroprotective and anti-carcinogenic activities. In particular, it protects cells from oxidative stress-induced damage and inhibits the proliferation of cancer cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of protein tyrosine phosphatase 1B results in the modulation of insulin signaling pathways . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that it maintains its biological activity for several weeks, although some degradation products may form . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic settings.
Metabolic Pathways
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall biological activity.
Transport and Distribution
Within cells and tissues, 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one significantly affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific compartments, influencing its biological effects.
属性
IUPAC Name |
3-ethyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKRVHQFPBHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419965 | |
| Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-71-0 | |
| Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



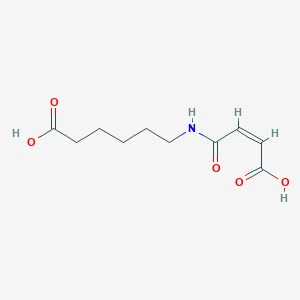
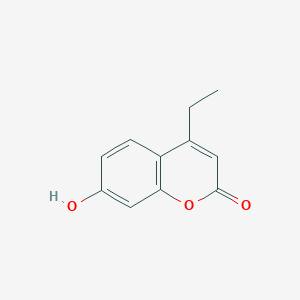
![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)
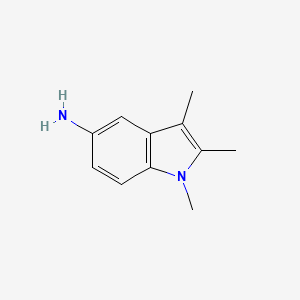
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)
